molecular formula C10H7ClN2O3 B13915931 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

Cat. No.: B13915931
M. Wt: 238.63 g/mol
InChI Key: LFRLOCJSAUASHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 4-chloro-1-methylquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As potential antimicrobial, antiviral, and anticancer agents.

    Biology: As probes for studying biological processes.

    Industry: In the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the nitro and methyl groups.

    6-Nitroquinoline: Lacks the chloro and methyl groups.

    1-Methylquinoline: Lacks the chloro and nitro groups.

Uniqueness

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is unique due to the presence of both electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

4-chloro-1-methyl-6-nitroquinolin-2-one

InChI

InChI=1S/C10H7ClN2O3/c1-12-9-3-2-6(13(15)16)4-7(9)8(11)5-10(12)14/h2-5H,1H3

InChI Key

LFRLOCJSAUASHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=CC1=O)Cl

Origin of Product

United States

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